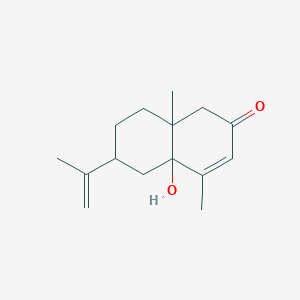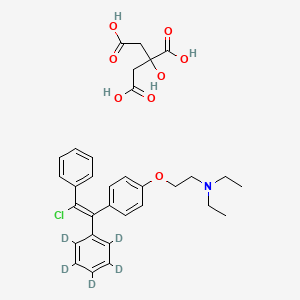
Clomiphene-d5 (citrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clomiphene-d5 (citrate) is a deuterated form of clomiphene citrate, a nonsteroidal compound used primarily for the treatment of female infertility. It is a selective estrogen receptor modulator (SERM) that stimulates the release of gonadotropins by inhibiting negative feedback on the hypothalamus. This compound is often used in scientific research to study the pharmacokinetics and metabolism of clomiphene citrate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of clomiphene-d5 (citrate) involves the incorporation of deuterium atoms into the clomiphene citrate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of clomiphene-d5 (citrate) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistent incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions
Clomiphene-d5 (citrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different isomers.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include different isomers and metabolites of clomiphene-d5 (citrate), such as N-desethylclomiphene and 4-hydroxyclomiphene.
科学的研究の応用
Clomiphene-d5 (citrate) is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of clomiphene citrate.
Metabolism: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Developing new drugs and formulations based on clomiphene citrate.
Endocrinology: Researching the effects of clomiphene citrate on hormone levels and reproductive health.
作用機序
Clomiphene-d5 (citrate) exerts its effects by binding to estrogen receptors in the hypothalamus, pituitary gland, ovary, endometrium, and cervix. This binding inhibits the negative feedback mechanism of estrogen, leading to an increase in the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH). These hormones stimulate the development and maturation of ovarian follicles, leading to ovulation and the formation of the corpus luteum.
類似化合物との比較
Clomiphene-d5 (citrate) is similar to other selective estrogen receptor modulators (SERMs) such as tamoxifen and raloxifene. it is unique in its specific application for inducing ovulation in women with anovulatory cycles. Unlike tamoxifen, which is primarily used in the treatment of breast cancer, clomiphene-d5 (citrate) is specifically designed for reproductive health applications.
List of Similar Compounds
Tamoxifen: Used primarily for the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Enclomiphene: Another isomer of clomiphene used in the treatment of male hypogonadism.
特性
分子式 |
C32H36ClNO8 |
|---|---|
分子量 |
603.1 g/mol |
IUPAC名 |
2-[4-[(E)-2-chloro-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i5D,7D,8D,11D,12D; |
InChIキー |
PYTMYKVIJXPNBD-GQSKLOMXSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
![beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)
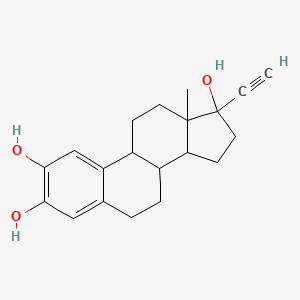
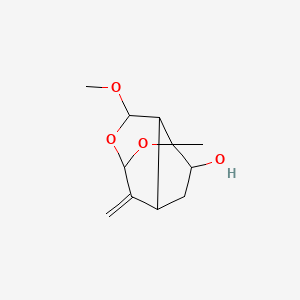
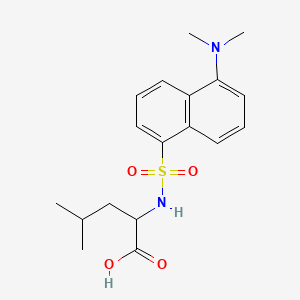


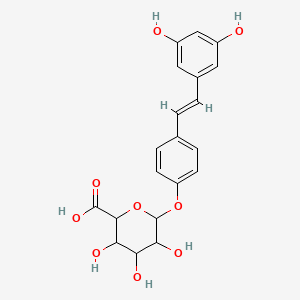
![5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)](/img/structure/B12323906.png)
![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)
![4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12323925.png)

